Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride
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Overview
Description
Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride is a chemical compound with a molecular weight of 223.74 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride typically involves the reaction of ethyl 2-bromopentanoate with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylamino)pentanoate hydrochloride
- Ethyl 2-(ethylamino)pentanoate hydrochloride
- Ethyl 2-(butylamino)pentanoate hydrochloride
Uniqueness
Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H22ClNO2 |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
ethyl 2-(propan-2-ylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-5-7-9(11-8(3)4)10(12)13-6-2;/h8-9,11H,5-7H2,1-4H3;1H |
InChI Key |
PIVZKDNFMYEBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C.Cl |
Origin of Product |
United States |
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